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Compound of Interest

Compound Name:
Ethyl 2-(5-nitropyridin-2-

YL)acetate

Cat. No.: B168430 Get Quote

For researchers and professionals in drug discovery, understanding the intricate relationship

between a molecule's structure and its biological activity is paramount. This guide provides a

comprehensive analysis of the structure-activity relationship (SAR) of compounds derived from

a 2-substituted-5-nitropyridine scaffold, offering insights into how subtle molecular modifications

can significantly impact biological efficacy. While direct SAR studies on Ethyl 2-(5-
nitropyridin-2-yl)acetate are not extensively available in the public domain, this guide draws

upon analogous 2-substituted-5-nitropyridine derivatives to illuminate key principles of their

SAR.

Nitropyridines are a class of heterocyclic compounds that have garnered significant interest in

medicinal chemistry due to their versatile biological activities. They serve as crucial

intermediates in the synthesis of a wide array of therapeutic agents, including those with

antimicrobial, anticancer, and kinase inhibitory properties. The electron-withdrawing nature of

the nitro group profoundly influences the chemical reactivity and biological interactions of the

pyridine ring, making it a key pharmacophoric element.

Comparative Analysis of Biological Activity
To illustrate the principles of SAR within the 2-substituted-5-nitropyridine class, we will examine

a series of hypothetical analogs and their corresponding biological activities against a target

protein. The following table summarizes the quantitative data, showcasing how modifications to

the substituent at the 2-position of the 5-nitropyridine ring influence inhibitory potency.
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Compound ID
R-Group at C-2
Position

Molecular Weight (
g/mol )

IC50 (µM)

ENP-001 (Parent) -CH2COOEt 210.18 15.2

ENP-002 -CH2COOH 182.13 8.5

ENP-003 -CONH2 167.12 5.1

ENP-004 -CONH-CH3 181.15 3.8

ENP-005 -CONH-Ph 243.22 1.2

ENP-006 -CONH-(4-Cl-Ph) 277.67 0.8

ENP-007 -H 124.10 > 100

Note: The data presented in this table is hypothetical and for illustrative purposes to

demonstrate SAR principles.

Structure-Activity Relationship Insights
The data reveals several key trends:

Importance of the C-2 Substituent: The parent compound, with a simple hydrogen at the C-2

position (ENP-007), is inactive, highlighting the necessity of a substituent at this position for

biological activity.

Ester Hydrolysis: Conversion of the ethyl ester in the parent compound (ENP-001) to the

corresponding carboxylic acid (ENP-002) leads to a modest increase in potency. This may

be due to the formation of a more favorable interaction with the target protein or improved

solubility.

Amide Moiety Enhances Potency: Replacing the ester/acid functionality with a primary amide

(ENP-003) results in a significant improvement in activity. This suggests that the amide group

may be involved in a crucial hydrogen bonding interaction with the target.

N-Alkylation and N-Arylation of the Amide: Further substitution on the amide nitrogen leads

to a progressive increase in potency. The N-methyl amide (ENP-004) is more active than the

primary amide, and the N-phenyl amide (ENP-005) is even more potent. This indicates that a
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larger, hydrophobic substituent is well-tolerated and likely occupies a hydrophobic pocket in

the target's binding site.

Effect of Phenyl Ring Substitution: The introduction of an electron-withdrawing chloro group

at the para-position of the phenyl ring (ENP-006) further enhances the inhibitory activity. This

suggests that electronic effects on the phenyl ring can modulate the binding affinity.

Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a typical

SAR study of this nature.

General Synthesis of 2-Substituted-5-Nitropyridine
Analogs
The synthesis of the target compounds would typically commence from a common

intermediate, such as 2-chloro-5-nitropyridine. The ester, carboxylic acid, and amide derivatives

can be prepared through standard synthetic transformations. For example, the synthesis of the

amide derivatives would involve the amidation of a 5-nitropyridine-2-carboxylic acid

intermediate with the appropriate amine in the presence of a coupling agent like HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

and a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like

DMF (N,N-Dimethylformamide). The reaction mixture would be stirred at room temperature for

a specified period, followed by aqueous workup and purification by column chromatography.

In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase would be

determined using a biochemical assay. A typical protocol would involve the incubation of the

kinase enzyme, a fluorescently labeled peptide substrate, and ATP in a buffer solution. The test

compounds, dissolved in DMSO, would be added at various concentrations. The reaction

would be initiated by the addition of ATP and allowed to proceed for a set time at a controlled

temperature. The reaction would then be stopped, and the extent of peptide phosphorylation

would be quantified by measuring the fluorescence signal. The IC50 values, representing the

concentration of the inhibitor required to reduce the enzyme activity by 50%, would be

calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
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Visualizing Structure-Activity Relationships
The logical flow of the structure-activity relationship can be visualized using a Graphviz

diagram.

Core Scaffold Modifications at C-2

5-Nitropyridine
-CH2COOEt
(ENP-001)

IC50: 15.2 µM

Initial Hit -CH2COOH
(ENP-002)

IC50: 8.5 µM

Hydrolysis -CONH2
(ENP-003)

IC50: 5.1 µM

Amidation -CONH-CH3
(ENP-004)

IC50: 3.8 µM

N-Alkylation -CONH-Ph
(ENP-005)

IC50: 1.2 µM

N-Arylation -CONH-(4-Cl-Ph)
(ENP-006)

IC50: 0.8 µM

Substitution
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Caption: SAR progression from the initial ester hit to a potent N-aryl amide.

Experimental Workflow Diagram
The general workflow for the synthesis and biological evaluation of the compound library can

be depicted as follows:
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Caption: General workflow for SAR-driven drug discovery.

This guide underscores the systematic approach required for SAR analysis in drug discovery.

By methodically modifying a core scaffold like 2-substituted-5-nitropyridine and quantifying the

impact on biological activity, researchers can rationally design more potent and selective drug

candidates. The principles illustrated here are broadly applicable across various therapeutic

areas and chemical scaffolds, providing a foundational understanding for professionals in the

field.
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at: [https://www.benchchem.com/product/b168430#ethyl-2-5-nitropyridin-2-yl-acetate-
structure-activity-relationship-sar-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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